2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
The compound “2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and an acetamide group . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide showed significant antimicrobial activity, indicating the potential of such derivatives in combating microbial infections (Bondock et al., 2008). This suggests that the chemical compound could also be explored for its antimicrobial properties.
Antitumor and Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antitumor and anti-inflammatory properties. Research has demonstrated that certain derivatives exhibit moderate to significant antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016). Additionally, some derivatives have shown anti-inflammatory effects without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs, indicating a safer alternative for inflammation management (Auzzi et al., 1983).
Neuroinflammation Imaging
In the context of neurology, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research signifies the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing in vivo PET-radiotracers for neuroinflammation imaging, contributing to the diagnosis and monitoring of neuroinflammatory conditions (Damont et al., 2015).
Antidiabetic Activity
Research on derivatives of pyrazoles and pyrazolo[3,4-d]pyrimidines has also unveiled potential antidiabetic properties. Some derivatives have been evaluated as hypoglycemic agents, showing promising antidiabetic activity and indicating the potential of these compounds in managing diabetes (Soliman, 1979).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-7-9-18(10-8-16)27-21-19(13-25-27)22(29)26(15-24-21)14-20(28)23-12-11-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQVANPHPMZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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